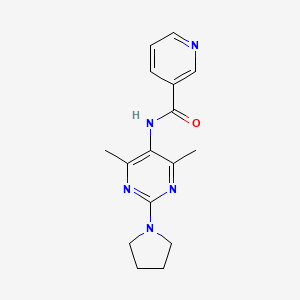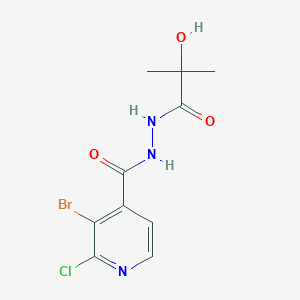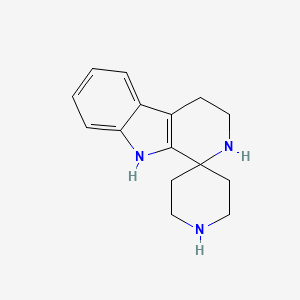
1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as Spiroindoline, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the beta-carboline family of compounds, which are known to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to possess antiviral activity against the Zika virus, making it a promising candidate for the development of antiviral drugs. Furthermore, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to exhibit anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. In cancer cells, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade. Additionally, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation and survival.
Biochemical and Physiological Effects:
1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to inhibit cell proliferation and induce apoptosis, leading to the suppression of tumor growth. Additionally, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to exhibit antiviral activity by inhibiting viral replication. Furthermore, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it exhibits a wide range of biological activities, making it a versatile tool for studying various cellular processes. Additionally, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been shown to exhibit low toxicity in vitro, making it a safe compound to use in lab experiments. However, one limitation of 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee. One area of interest is the development of 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee derivatives with improved biological activity and solubility. Additionally, further studies are needed to elucidate the mechanism of action of 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee and to identify the specific signaling pathways that are targeted by this compound. Finally, 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has shown promise as a potential therapeutic agent for various diseases, and additional studies are needed to evaluate its efficacy in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee can be achieved through a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the cyclization of a beta-carboline derivative with an aldehyde or ketone in the presence of a Lewis acid catalyst. The synthesis of 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carbolinee has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-4-13-11(3-1)12-5-8-17-15(14(12)18-13)6-9-16-10-7-15/h1-4,16-18H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXMLEPSIAKXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CCNCC2)C3=C1C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2845228.png)

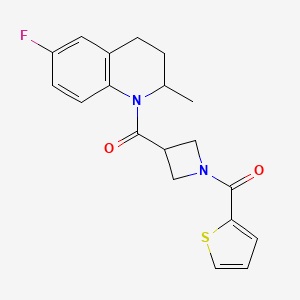
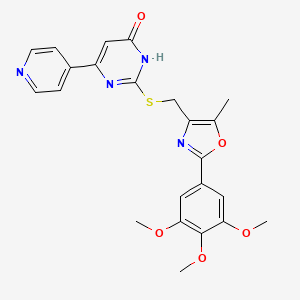
![(1H-benzo[d]imidazol-5-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2845237.png)
![Tert-butyl (1R,5S)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2845238.png)
![2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2845239.png)
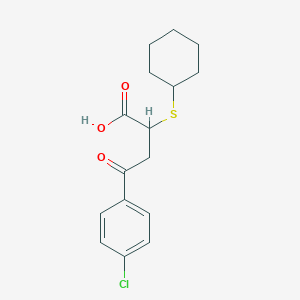
![3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2845243.png)
![3-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2845244.png)
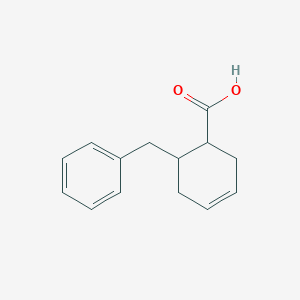
![N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloroacetamide](/img/structure/B2845246.png)
